

# Application Note: Analysis of p-Coumaric Acid in Wine Samples by RP-HPLC

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## Compound of Interest

Compound Name: *Jacoumaric acid*

Cat. No.: *B14859190*

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## Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of p-Coumaric acid in red and white wine samples. p-Coumaric acid is a significant phenolic compound in wine, influencing its sensory characteristics and potential health benefits. The described protocol provides a reliable and reproducible workflow for researchers, scientists, and professionals in the food and beverage industry and drug development to accurately determine the concentration of this key analyte.

## Introduction

p-Coumaric acid is a hydroxycinnamic acid naturally present in a wide variety of plants, including grapes. In winemaking, it is a precursor to volatile phenols that can significantly impact the aroma profile of the wine.[1] Furthermore, as a phenolic compound, p-Coumaric acid contributes to the antioxidant properties of wine.[2] Accurate quantification of p-Coumaric acid is therefore crucial for quality control, understanding wine aging processes, and evaluating its potential health effects. This document provides a detailed protocol for the analysis of p-Coumaric acid in wine using RP-HPLC with UV detection, a widely used and reliable analytical technique for this purpose.[3][4]

## Experimental Protocols

### Materials and Reagents

- p-Coumaric acid standard (Sigma-Aldrich or equivalent)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade methanol (MeOH)
- HPLC-grade water
- Formic acid (or acetic acid/phosphoric acid)
- Wine samples (red and white)
- 0.45  $\mu\text{m}$  syringe filters

## Instrumentation

A standard HPLC system equipped with the following components is required:

- Binary or quaternary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size)

## Preparation of Standard Solutions

- Stock Standard Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 100 mg of p-Coumaric acid and dissolve it in a 100 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution and bring to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 15  $\mu\text{g/mL}$ .  
[5] These will be used to construct the calibration curve.

## Sample Preparation

- Dilution: For direct analysis, dilute the wine sample with water by a factor of three.[\[6\]](#)
- Filtration: Filter the diluted wine sample through a 0.45 µm syringe filter into an HPLC vial.[\[5\]](#)  
For more complex matrices or for pre-concentration, a solid-phase extraction (SPE) protocol may be employed.[\[6\]](#)[\[7\]](#)

## HPLC Conditions

The following HPLC conditions have been shown to be effective for the separation and quantification of p-Coumaric acid in wine:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient	8% to 60% B over 45 minutes
Flow Rate	0.7 - 1.0 mL/min
Column Temperature	30 °C <a href="#">[5]</a> <a href="#">[8]</a>
Detection Wavelength	305 nm <a href="#">[5]</a> <a href="#">[8]</a>
Injection Volume	20 µL

Note: Both isocratic and gradient elution methods can be used. An isocratic method with a mobile phase of water:methanol:glacial acetic acid (65:34:1 v/v) has also been reported.[\[2\]](#)[\[9\]](#)  
The detection wavelength can be optimized between 270 nm and 310 nm.[\[2\]](#)[\[10\]](#)

## Method Validation

The analytical method should be validated according to ICH guidelines to ensure reliability. Key validation parameters include:

- Linearity: Assessed by injecting the working standard solutions and plotting the peak area against concentration. A correlation coefficient ( $R^2$ ) > 0.999 is desirable.[\[2\]](#)[\[4\]](#)

- Precision: Evaluated by repeatedly injecting a standard solution and expressing the result as the relative standard deviation (RSD). An RSD of < 2% is generally acceptable.[2]
- Accuracy: Determined by spiking a known amount of p-Coumaric acid into a wine sample and calculating the percent recovery. Recoveries between 80-120% are typically considered acceptable.[4]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

## Data Presentation

### Method Validation Parameters

The following table summarizes typical validation parameters for the RP-HPLC analysis of p-Coumaric acid.

Parameter	Typical Value	Reference
Linearity Range	0.5 - 15 mg/L	[5][8]
Correlation Coefficient ( $R^2$ )	> 0.999	[2][4]
Limit of Detection (LOD)	0.01 mg/L	[5][8]
Limit of Quantitation (LOQ)	0.04 mg/L	[5][8]
Precision (%RSD)	< 2.6%	[3][4]
Accuracy (% Recovery)	80 - 120%	[4]

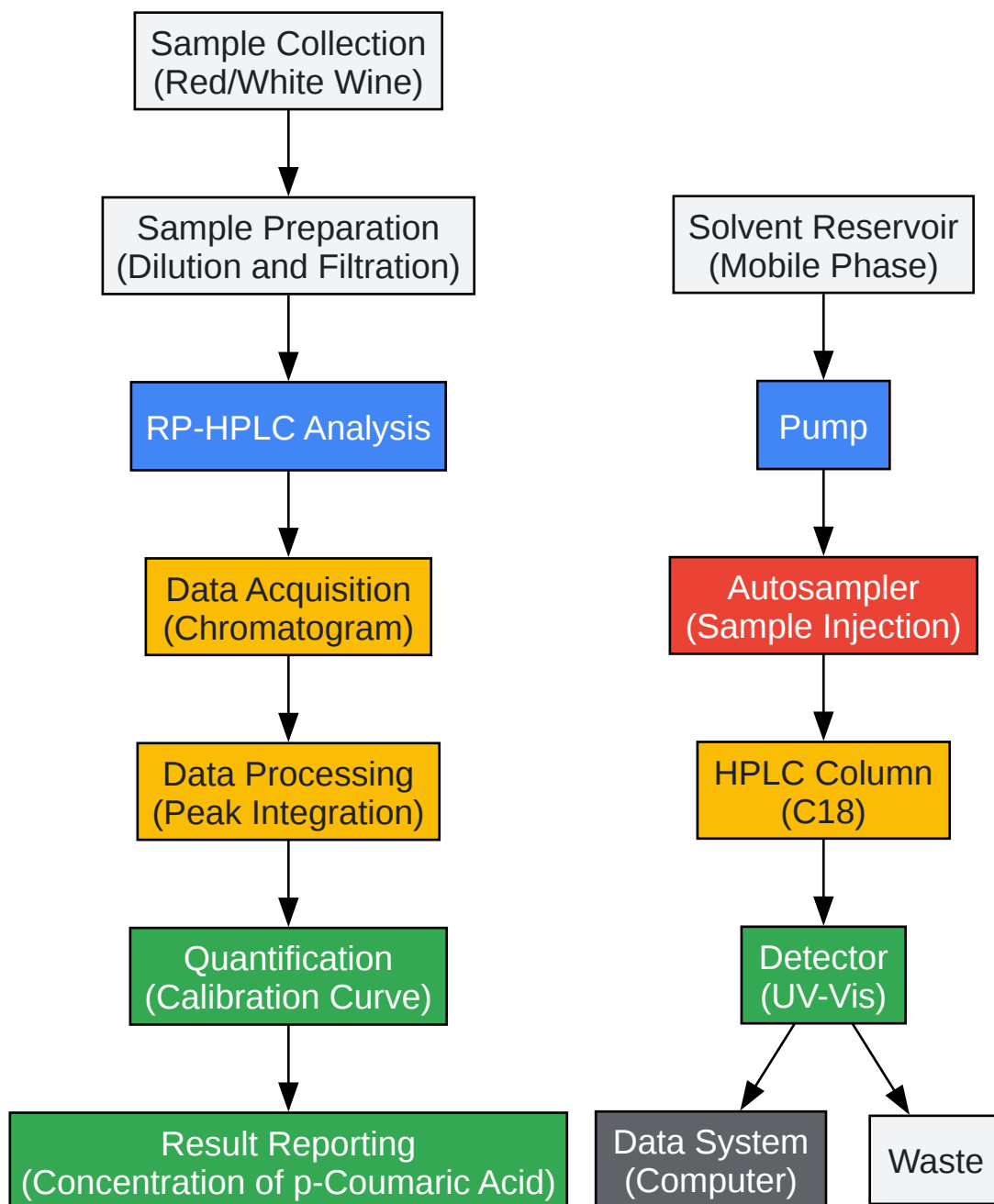
### Concentration of p-Coumaric Acid in Wine Samples

The concentration of p-Coumaric acid can vary significantly between different types of wine. The following table provides a summary of reported concentrations.

Wine Type	p-Coumaric Acid Concentration (mg/L)	Reference
Red Wine	8.73	<a href="#">[1]</a>
Rosé Wine	22.30	<a href="#">[1]</a>
White Wine	1.32	<a href="#">[1]</a>
Msalais Wine (during aging)	7.38	<a href="#">[11]</a>

## Visualizations

## Experimental Workflow



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